

Berzosertib VE-821 precursor compound properties

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Berzosertib

CAS No.: 1232416-25-9

Cat. No.: S548527

[Get Quote](#)

Chemical and Pharmacological Properties

The table below summarizes and compares the key characteristics of the precursor VE-821 and the clinical candidate **berzosertib**.

| Property | VE-821 (Precursor) | Berzosertib (Clinical Candidate) |
|-----------------------------------------------|--------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Role in Development | Lead compound, tool for basic research | Improved clinical candidate |
| ATR Inhibition (Cell-free, IC ₅₀) | 26 nM [1] | 0.2 nM [2] |
| ATR Inhibition (Cellular, IC ₅₀) | Information Missing | 19 nM [2] |
| Selectivity | >1000-fold selective for ATR over related PIKKs (ATM, DNA-PK, mTOR, PI3Ky) [1] | >100-fold selective over DNA-PK, ATM, and other PI3K α kinases [2] |
| Key Limitation | Lacked "drug-like" properties required for clinical progression [2] [3] | Improved solubility and pharmacokinetic (PK) properties [2] |

| Property | VE-821 (Precursor) | Berzosertib (Clinical Candidate) |
|-----------------------------|----------------------------|----------------------------------|
| Reported Aqueous Solubility | Information Missing | 52 μ M [2] |
| Clinical Status | Pre-clinical tool compound | Phase I/II clinical trials [2] |

VE-821 was discovered via high-throughput screening as a potent and selective ATP-competitive ATR inhibitor, but its properties were insufficient for human trials [3] [1]. **Berzosertib** was rationally designed as an improved analogue, showing significantly greater potency and more suitable pharmacokinetic properties for clinical development [2] [3].

Key Experimental Protocols and Evidence

The transition from VE-821 to **berzosertib** was supported by extensive preclinical experiments demonstrating their mechanism of action and efficacy.

In Vitro Kinase Inhibition and Selectivity Assays

Purpose: To confirm direct inhibition of ATR kinase and test selectivity against related kinases.

- Methodology:** A radiometric phosphate incorporation assay is used. A buffer containing the kinase and its target peptide is prepared. The compound is added at varying concentrations, and the reaction is initiated with $[\gamma\text{-}^{33}\text{P}]\text{ATP}$. After incubation, the reaction is stopped with phosphoric acid. The phosphorylated peptide is captured on a phosphocellulose membrane, and radioactivity is measured to quantify kinase activity [1].
- Findings:** These assays confirmed VE-821's high potency and selectivity for ATR, a profile retained and improved in **berzosertib** [2] [1].

In Vitro Cell Viability and Chemosensitization Assays

Purpose: To determine the cytotoxicity of the compounds alone and their ability to sensitize cancer cells to DNA-damaging agents.

- **Cell Culture:** Cancer cell lines are plated and allowed to adhere overnight.
- **Treatment:** Cells are treated with a range of compound concentrations, either alone or in combination with chemotherapeutics like cisplatin, gemcitabine, or topoisomerase inhibitors.
- **Viability Measurement:** After incubation (e.g., 96 hours), cell viability is measured using reagents like MTS, and absorbance is read on a plate reader. Synergy is often analyzed using specialized software [1].
- **Findings:** VE-821 and **berzosertib** showed minimal single-agent cytotoxicity but potently sensitized a wide range of cancer cells to DNA-damaging agents, with effects often more pronounced in cells with defective p53 or ATM pathways [2] [4] [5].

Analysis of DNA Damage and Repair Markers

Purpose: To provide evidence of the compounds' mechanism of action by assessing their impact on the DNA damage response.

- **Methodology:** Treated cells are analyzed via Western blotting or immunofluorescence for key DDR markers.
- **Key Biomarkers:**
 - **pCHK1 (Ser345):** Phosphorylation at this site is a direct downstream target of ATR. Its reduction indicates successful ATR inhibition [2] [5].
 - **γH2AX:** A marker of DNA double-strand breaks. Levels often increase with combination treatment, indicating persistent, unrepaired damage [4] [6].
 - **Rad51 Foci:** These represent homologous recombination repair. ATR inhibition can reduce Rad51 foci formation, explaining the increased DNA damage [5].

In Vivo Efficacy Studies

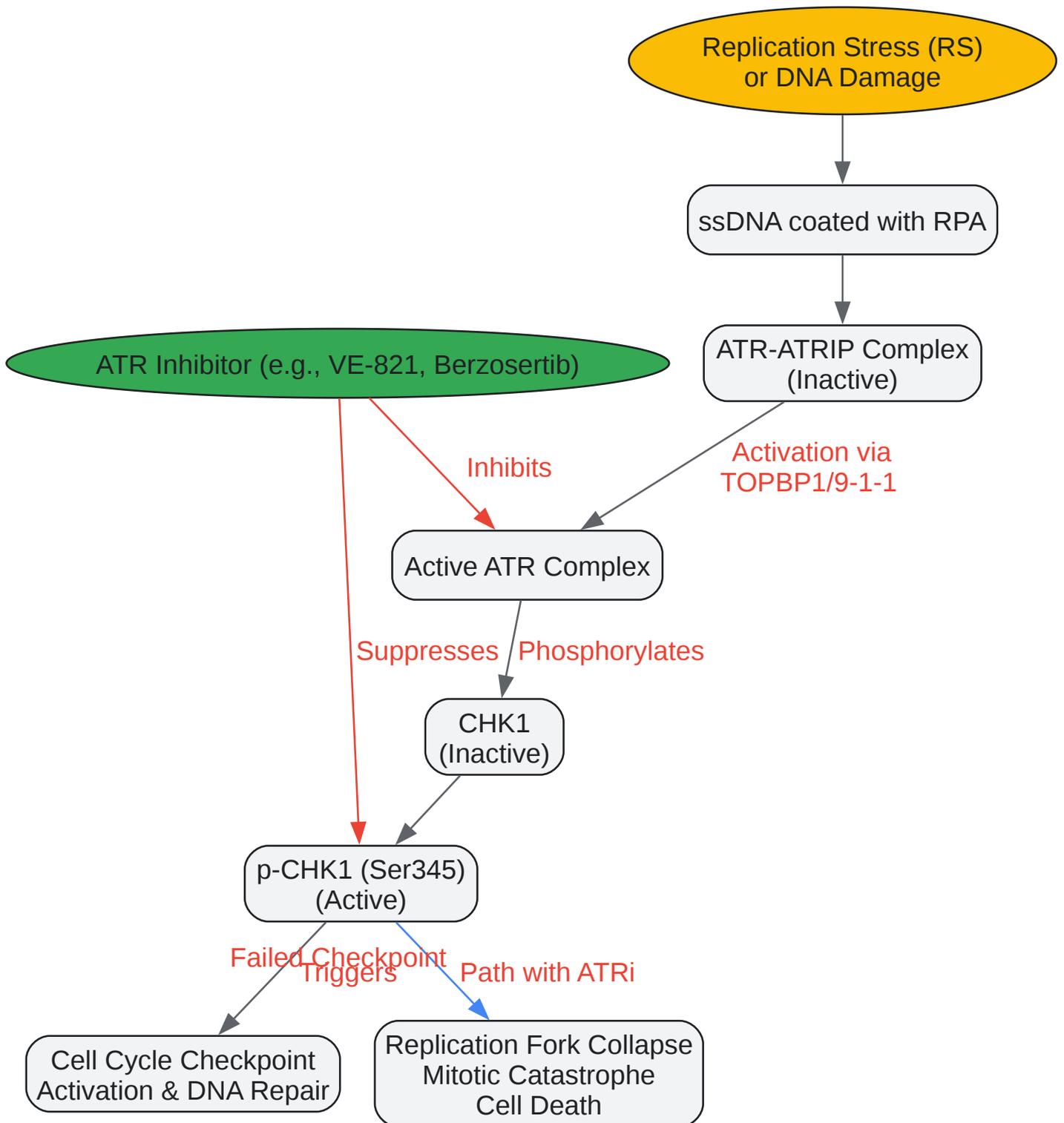
Purpose: To evaluate the antitumor efficacy and selective sensitization in animal models.

- **Xenograft Models:** Mice bearing human tumor xenografts are treated with vehicle, DNA-damaging agent alone, ATR inhibitor alone, or the combination.
- **Endpoints:** Tumor volume is measured regularly to calculate tumor growth delay. Tumors are also harvested for biomarker analysis.
- **Findings:** A landmark study showed that VE-822 (**berzosertib**) profoundly sensitized pancreatic tumor xenografts to radiation and gemcitabine without augmenting toxicity to normal tissues in the model [5]. This tumor-selective sensitization is a cornerstone of its clinical development.

ATR Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the core DNA Damage Response (DDR) pathway and the mechanism of ATR inhibitors.

ATR Inhibitor Mechanism in DNA Damage Response



[Click to download full resolution via product page](#)

This pathway shows how ATR inhibitors block the DNA damage response, pushing cancer cells with replication stress toward cell death.

Current Clinical Status of Berzosertib

Berzosertib is the first ATR inhibitor to be extensively evaluated in humans and is currently in multiple Phase I and II clinical trials [2]. It is primarily being investigated in combination with:

- **DNA-Damaging Chemotherapy:** Such as cisplatin, carboplatin, gemcitabine, and topotecan [2] [7].
- **Radiotherapy:** Exploring its radiosensitizing potential [2].
- **Other Targeted Agents:** Including PARP inhibitors (veliparib) and immunotherapy (avelumab) [2].

Early clinical data indicates that **berzosertib** is well-tolerated as a monotherapy and shows promising clinical activity in combination, particularly in platinum-refractory small cell lung cancer (SCLC) [2]. A population pharmacokinetic analysis confirmed that its exposure is predictable, and no clinically significant drug-drug interactions were found with carboplatin, cisplatin, or gemcitabine, supporting its continued development [7].

Conclusion

VE-821 served as a critical proof-of-concept tool compound that validated ATR inhibition as a viable cancer therapy strategy. Its successor, **berzosertib**, was engineered with improved drug-like properties. The transition from bench to bedside was guided by robust experimental protocols demonstrating selective sensitization of cancer cells to DNA-damaging agents, a mechanism rooted in the disruption of the ATR-CHK1 signaling axis.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. VE-821 | ATM/ATR inhibitor | Mechanism | Concentration [selleckchem.com]
2. Berzosertib - an overview [sciencedirect.com]
3. Discovery of ATR kinase inhibitor berzosertib (VX-970, ... [sciencedirect.com]
4. The ATR inhibitor VE-821 increases the sensitivity of ... [pmc.ncbi.nlm.nih.gov]
5. Targeting ATR in vivo using the novel inhibitor VE-822 ... [nature.com]
6. ATR inhibitors VE-821 and VX-970 sensitize cancer ... - PubMed [pubmed.ncbi.nlm.nih.gov]
7. Population pharmacokinetics of ATR inhibitor berzosertib ... [link.springer.com]

To cite this document: Smolecule. [Berzosertib VE-821 precursor compound properties]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548527#berzosertib-ve-821-precursor-compound-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com